N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE
Description
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a synthetic organic compound characterized by a phenyl-substituted oxane ring linked to a carboxamide group and a 3-hydroxy-3-(thiophen-2-yl)propyl side chain.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-16(17-7-4-14-24-17)8-11-20-18(22)19(9-12-23-13-10-19)15-5-2-1-3-6-15/h1-7,14,16,21H,8-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOGVYZCMBRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the attachment of the phenyl group, and the construction of the oxane ring. Common synthetic methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound.
Paal–Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxane ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Alcohols: From reduction of the carbonyl group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions such as Suzuki–Miyaura coupling.
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Thiophene-Containing Compounds
Thiophene derivatives are widely explored for their electronic and bioactive properties. The following analogs share structural or synthetic similarities with the target compound:
Key Observations :
Spectroscopic and Analytical Comparisons
While the target compound’s spectral data are absent in the evidence, comparisons can be inferred:
- ¹H-NMR : Thiophen-2-yl protons in analogs (e.g., compound 5 ) resonate at δ ~7.18–8.71, reflecting aromaticity and electron-withdrawing effects. The target’s thiophene protons may exhibit similar shifts .
- Mass Spectrometry : The m/z 282.29 (M+Na)+ for compound 5 suggests that the target compound, with a higher molecular weight due to the oxane ring, would likely have a significantly higher m/z value .
Biological Activity
N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-4-phenyl-oxane-4-carboxamide, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that include a thiophene moiety and a carboxamide functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-4-phenyl-oxane-4-carboxamide is , with a molecular weight of 341.48 g/mol. The compound features a hydroxyl group, which enhances its solubility and bioactivity, and a thiophene ring that is known for its electron-rich characteristics, contributing to its pharmacological properties.
Research indicates that thiophene derivatives, including the compound , interact with various biological targets. The presence of the thiophene ring enhances the compound's ability to modulate enzyme activities and receptor interactions, particularly in pathways associated with inflammation and cancer.
- Anti-inflammatory Activity : Thiophene-containing compounds have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Anticancer Properties : The compound’s structure suggests potential activity against cancer cell lines by targeting specific kinases involved in cell proliferation and survival. Studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells.
Pharmacological Studies
A review of the literature reveals several studies assessing the biological activity of thiophene-based compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that thiophene derivatives exhibit significant anti-inflammatory effects through COX inhibition. |
| Study 2 | Showed that certain thiophene compounds induce apoptosis in human colorectal adenocarcinoma cell lines. |
| Study 3 | Investigated the interaction of thiophene derivatives with various receptors, highlighting their potential as modulators in neurological disorders. |
Case Study 1: Anti-inflammatory Effects
A study published in MedChemComm explored the anti-inflammatory effects of a similar thiophene derivative. The compound was tested in vitro against human monocytes and showed a marked reduction in cytokine production when treated with the compound compared to controls. This suggests its potential use as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the anticancer effects of thiophene derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis via mitochondrial pathways, making them candidates for further development as anticancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
